molecular formula C23H24FN3O3 B611906 S1p receptor agonist 1 CAS No. 1514888-56-2

S1p receptor agonist 1

Katalognummer B611906
CAS-Nummer: 1514888-56-2
Molekulargewicht: 409.46
InChI-Schlüssel: YBIFMTGYWXNIRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid, also known as lysosphingolipid . It is also referred to as a bioactive lipid mediator . S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase .


Synthesis Analysis

Serinolamide A, a natural product of the sea, was synthesized and performed S1P 1 receptor internalization assay to evaluate functionally antagonistic S1P 1 receptor agonist activity . New derivatives were synthesized by introducing the phenyl ring moiety of fingolimod . Among them, compounds 19 and 21 had superior S1P 1 agonistic effects to serinolamide .


Molecular Structure Analysis

The molecular structure of S1P receptor agonist 1 has been studied using cryo-EM structures . The structures of Gi-coupled human S1PR1 complexes bound to endogenous agonist d18:1 S1P, benchmark lipid-like S1P mimic phosphorylated Fingolimod ((S)-FTY720-P), or non-lipid-like therapeutic molecule CBP-307 in two binding modes were reported .


Physical And Chemical Properties Analysis

S1P contains a hydrophilic head group and a hydrophobic tail, which renders itself water incompatible .

Wissenschaftliche Forschungsanwendungen

Ischaemia and Reperfusion Injury

  • Field : Medical Sciences
  • Application : S1P receptor agonists are being studied for their potential to reduce inflammation in conditions such as ischaemia-reperfusion injury (IRI) .
  • Methods : In vitro studies were conducted using a murine model of peritoneum cell recruitment. The study also involved neutrophil chemotaxis assays and permeability assays .

Multiple Sclerosis

  • Field : Neurology
  • Application : S1P receptor modulators have been approved as medicines for patients with multiple sclerosis (MS) .
  • Methods : The study focused on the S1P pathway, the characteristics and S1PR binding profiles of S1PR modulators, the mechanisms of action of S1PR modulators with regard to immune cell trafficking and neuroprotection in MS .
  • Results : Investigation of the S1P pathway has led to the approval of three S1PR modulators, fingolimod, siponimod, and ozanimod, as medicines for patients with MS .

Alzheimer’s Disease

  • Field : Neurology
  • Application : In a rat model of Alzheimer’s disease, chronic SEW2871 administration inhibited β amyloid (Aβ 1–42)-induced spatial memory impairment and hippocampal neuronal loss .
  • Methods : The study involved the administration of SEW2871, an S1P receptor agonist, in a rat model of Alzheimer’s disease .
  • Results : The study indicated that the S1P 1 signaling pathway offers a novel therapeutic target for the prevention of neurodegenerative disorders .

Viral Infections

  • Field : Virology
  • Application : Activation of Sphk1/2 accelerates infections such as respiratory syncytial virus (RSV) and cytomegalovirus (CMV) infections, while its inhibition truncates viral replication of measles virus (MV) and influenza A virus .
  • Methods : The study involved the investigation of the effects of Sphk1/2 activation and inhibition on various viral infections .
  • Results : The study found that Sphk1/2 activation and inhibition have differential effects on various viral infections .

Potential Treatment for Multiple Sclerosis

  • Field : Neurology
  • Application : Researchers have developed new sphingosine-1-phosphate-1 (S1P 1) receptor agonists called 21l and 21m as potential treatments for multiple sclerosis (MS) .
  • Methods : The study involved the development of new S1P 1 receptor agonists and their testing in a laboratory setting .
  • Results : These new agonists showed significantly reduced lymphocyte counts in rats, indicating their potential as treatments for MS .

Drug Discovery

  • Field : Pharmacology
  • Application : S1P receptor agonists have been used in the discovery of new drugs .
  • Methods : The study involved the investigation of the effects of various S1P receptor agonists on the discovery of new drugs .
  • Results : The study found that S1P receptor agonists have potential applications in the discovery of new drugs .

Cardiovascular Diseases

  • Field : Cardiology
  • Application : S1P receptor agonists have been found to have potential therapeutic applications in cardiovascular diseases .
  • Methods : The study involved the investigation of the effects of various S1P receptor agonists on cardiovascular diseases .
  • Results : The study found that S1P receptor agonists have potential applications in the treatment of cardiovascular diseases .

Drug Discovery

  • Field : Pharmacology
  • Application : S1P receptor agonists have been used in the discovery of new drugs . Examples of their applications include Claritin a H1 histamine receptor antagonist, Cozaar an AT1 angiotensin receptor antagonist, Neurontin a GABA B γ-aminobutyric acid receptor agonist, Plavix a P2Y12 ADP receptor antagonist, Singulair a CysLT1 leukotriene D4 receptor antagonist, Zantac a H2 histamine receptor antagonist, and Zyprexa a mixed D2/D1/5-HT2 dopamine/serotonin receptors antagonist .
  • Methods : The study involved the investigation of the effects of various S1P receptor agonists on the discovery of new drugs .
  • Results : The study found that S1P receptor agonists have potential applications in the discovery of new drugs .

Safety And Hazards

Safety considerations with the use of S1P receptor agonists include leukopenia, anemia, transaminase elevation, macular edema, teratogenicity, pulmonary disorders, infections, and cardiovascular events .

Zukünftige Richtungen

S1P modulators represent a novel and promising therapeutic strategy for immune-mediated diseases . New S1PR modulators are under clinical development for multiple sclerosis (MS), and their uses are being evaluated to treat other immune-mediated diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis .

Eigenschaften

IUPAC Name

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIFMTGYWXNIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S1p receptor agonist 1

CAS RN

1514888-56-2
Record name Icanbelimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icanbelimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
Z Xu, T Ikuta, K Kawakami, R Kise, Y Qian… - Nature Chemical …, 2022 - nature.com
… Indeed, we found that other S1PR1 ligands (etrasimod and S1P receptor agonist 1) with a similar middle body and a tail showed β-arrestin-biased signaling (Extended Data Fig. 9c). …
Number of citations: 36 www.nature.com
JT Bagdanoff, MS Donoviel, A Nouraldeen… - Journal of medicinal …, 2009 - ACS Publications
… For example, the synthetic S1P receptor agonist 1 is nonselective for S1P1, thus agonizing the S1P3 receptor in heart tissue, causing bradycardia. (22) To date, agonists that …
Number of citations: 93 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.